molecular formula C19H18N4OS B286811 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

Cat. No. B286811
M. Wt: 350.4 g/mol
InChI Key: AIZKXRVUTYTARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, this compound has been found to exhibit significant anticancer, antimicrobial, and antifungal activities. In agrochemicals, it has shown potential as a herbicide and insecticide. In material science, it has been used as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are essential for the survival and growth of cancer cells, microorganisms, and pests.
Biochemical and Physiological Effects:
2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been found to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In microorganisms, it inhibits cell growth and division, disrupts the cell membrane, and alters the metabolic pathways. In pests, it disrupts the nervous system and causes paralysis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in lab experiments is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the mechanisms of action of various enzymes and proteins. However, one of the limitations is its potential toxicity towards non-target organisms and cells, which requires careful handling and disposal.

Future Directions

There are several future directions for research related to 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether. One of the directions is to explore its potential as a drug candidate for the treatment of cancer, infectious diseases, and pests. Another direction is to study its mode of action and optimize its potency and selectivity towards specific targets. Additionally, it can be used as a building block for the synthesis of novel materials with unique properties.

Synthesis Methods

The synthesis of 2,5-Dimethylphenyl [3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether involves the reaction of 3-(3-methylphenyl)-1,2,4-triazole-5-thiol with 2,5-dimethylbenzyl chloride in the presence of a base. The reaction is carried out in a suitable solvent at a specific temperature and time to obtain the desired product.

properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

6-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4OS/c1-12-5-4-6-15(9-12)18-20-21-19-23(18)22-17(25-19)11-24-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3

InChI Key

AIZKXRVUTYTARG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)COC4=C(C=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.